molecular formula C15H23NO B12565396 N-(2-tert-Butylphenyl)-N,2-dimethylpropanamide CAS No. 183966-64-5

N-(2-tert-Butylphenyl)-N,2-dimethylpropanamide

Cat. No.: B12565396
CAS No.: 183966-64-5
M. Wt: 233.35 g/mol
InChI Key: NTWHWTUNKUBJJR-UHFFFAOYSA-N
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Description

N-(2-tert-Butylphenyl)-N,2-dimethylpropanamide is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-Butylphenyl)-N,2-dimethylpropanamide typically involves the reaction of 2-tert-butylphenylamine with 2-bromo-2-methylpropanoic acid under specific conditions. The reaction is carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-Butylphenyl)-N,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Azides, ethers.

Mechanism of Action

The mechanism of action of N-(2-tert-Butylphenyl)-N,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-tert-Butylphenyl)-N,2-dimethylpropanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

183966-64-5

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N-(2-tert-butylphenyl)-N,2-dimethylpropanamide

InChI

InChI=1S/C15H23NO/c1-11(2)14(17)16(6)13-10-8-7-9-12(13)15(3,4)5/h7-11H,1-6H3

InChI Key

NTWHWTUNKUBJJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(C)C1=CC=CC=C1C(C)(C)C

Origin of Product

United States

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